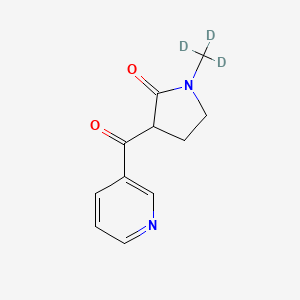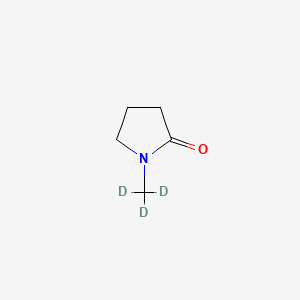
Efaproxiral-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Efaproxiral-d6 is the deuterium labeled Efaproxiral . Efaproxiral (RSR13) is a haemoglobin (Hb) synthetic allosteric modifier . It decreases Hb-oxygen (O2) binding affinity and enhances oxygenation of hypoxic tumours during radiation therapy .
Synthesis Analysis
The synthesis of Efaproxiral involves several steps. One of the key steps is the synthesis of intermediate 6 for efaproxiral . This process involves the use of 4-Hydroxyphenylacetic acid and 3,5-dimethylaniline . The reaction is facilitated by EDC•HCl, a coupling reagent .Molecular Structure Analysis
The molecular weight of this compound is 347.44 . Its chemical formula is C20H17D6NO4 . The structure of this compound includes a propanoic acid derivative .Chemical Reactions Analysis
This compound, being a deuterium-labeled version of Efaproxiral, has been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Physical And Chemical Properties Analysis
This compound has a molecular weight of 347.44 and a chemical formula of C20H17D6NO4 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Pharmakokinetik
Efaproxiral wurde in einer Phase-I-Studie mit Placebokontrolle und Doppelblindversuch an 19 Freiwilligen getestet . Die Pharmakokinetik von intravenösen Efaproxiral-Dosen (10–100 mg/kg) zeigte eine nicht-lineare systemische Pharmakokinetik . Die Gesamtclearance sank von 56 auf 28 ml/min für die Dosen von 25 bzw. 100 mg/kg .
Nebenwirkungen
Efaproxiral + Bestrahlung wurde gut vertragen, und es wurde kein signifikanter Anstieg der Nebenwirkungen im Vergleich zur alleinigen Bestrahlung beobachtet . Die häufigste schwerwiegende Nebenwirkung bei Patienten, die mit Efaproxiral behandelt wurden, war Hypoxämie, die dosisabhängig war und mit zusätzlichem Sauerstoff effektiv behandelt werden konnte .
Pharmakodynamik bei Krebs
Bei Ratten mit einem Mammakarzinom verringerte Efaproxiral dosisabhängig den hypoxischen Anteil des Tumors . Die Tumoroxygenierung wurde deutlich erhöht, wenn den Ratten Efaproxiral verabreicht und gleichzeitig mit 95 % Sauerstoff beatmet wurde .
Ganzhirnbestrahlung (WBRT)
Efaproxiral + WBRT wurde bei Patienten mit metastasiertem Brustkrebs und Hirnmetastasen in einer pivotalen Phase-III-Studie mit Randomisierung, offenem Label und Vergleich gut vertragen . Die Patienten erlebten nur wenige schwerwiegende Nebenwirkungen .
Überlebensverbesserung
Eine Phase-III-Studie mit Efaproxiral als Zusatz zu Ganzhirnbestrahlung bei Hirnmetastasen zeigte, dass die mediane Überlebenszeit im Efaproxiral-Arm 5,4 Monate gegenüber 4,4 Monaten im Kontrollarm betrug<a aria-label="2: " data-citationid="e17863b2-d284-4cdf-
Wirkmechanismus
Safety and Hazards
Efaproxiral is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle Efaproxiral with care, using protective equipment and avoiding breathing its dust, fume, gas, mist, vapors, or spray .
Biochemische Analyse
Biochemical Properties
Efaproxiral-d6, like its parent compound Efaproxiral, acts as an allosteric modifier of hemoglobin . It decreases the oxygen-binding affinity of hemoglobin, facilitating the release of oxygen . This property allows it to enhance the oxygenation of hypoxic tumors during radiation therapy .
Cellular Effects
This compound has been shown to significantly increase tumor oxygenation . In a study involving mice with RIF-1 tumors, this compound was found to increase tumor oxygenation by 8.4 to 43.4 mmHg within 5 days . This increased oxygenation was found to be radiobiologically significant, leading to enhanced tumor growth inhibition when combined with radiotherapy .
Molecular Mechanism
The primary mechanism of action of this compound involves its interaction with hemoglobin . By reducing the oxygen-binding affinity of hemoglobin, this compound facilitates the release of oxygen . This results in increased oxygenation of tissues, particularly hypoxic tumors, thereby enhancing the efficacy of radiation therapy .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For instance, in a study involving mice with RIF-1 tumors, the increase in tumor oxygenation induced by this compound was found to peak at 22-31 minutes after treatment . Furthermore, the tumor growth inhibition effect of this compound when combined with radiotherapy was observed to persist throughout the duration of the treatment .
Dosage Effects in Animal Models
The effects of this compound in animal models have been observed to vary with dosage . For instance, in rats bearing a mammary carcinoma, this compound was found to decrease the hypoxic fraction of the tumor in a dose-dependent manner .
Metabolic Pathways
Given its role as an allosteric modifier of hemoglobin, it is likely that it interacts with enzymes and cofactors involved in oxygen transport and metabolism .
Transport and Distribution
Efaproxiral, the parent compound of this compound, can be absorbed via transdermal, rectal, inhalation, and gastrointestinal routes .
Subcellular Localization
Given its role as an allosteric modifier of hemoglobin, it is likely that it localizes to areas where hemoglobin is present, such as the cytoplasm of red blood cells .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Efaproxiral-d6 can be achieved through the modification of the existing synthesis pathway of Efaproxiral. The key modification involves the use of deuterium-labeled reagents to introduce six deuterium atoms into the final product.", "Starting Materials": [ "2,3-dimethylphenol", "sodium hydride", "2-(2-methylpropyl)phenol", "1,2-dibromoethane-d4", "sodium borohydride-d4", "sodium hydroxide", "2,3-epoxypropanoic acid", "deuterium oxide", "sodium deuteroxide" ], "Reaction": [ "Step 1: 2,3-dimethylphenol is treated with sodium hydride to form the corresponding phenoxide ion.", "Step 2: 2-(2-methylpropyl)phenol is reacted with 1,2-dibromoethane-d4 in the presence of sodium hydride to form the corresponding ether-d4 intermediate.", "Step 3: The phenoxide ion from Step 1 is added to the ether-d4 intermediate from Step 2 to form the desired product, which is then reduced using sodium borohydride-d4 to form the corresponding alcohol-d4.", "Step 4: The alcohol-d4 is then reacted with 2,3-epoxypropanoic acid in the presence of sodium hydroxide to form the final product, Efaproxiral-d6.", "Step 5: The final product is purified using standard techniques, such as column chromatography, to obtain the pure compound." ] } | |
CAS-Nummer |
1246815-16-6 |
Molekularformel |
C20H23NO4 |
Molekulargewicht |
347.444 |
IUPAC-Name |
3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |
InChI-Schlüssel |
BNFRJXLZYUTIII-LIJFRPJRSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |
Synonyme |
2-[4-[2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl]phenoxy]-2-methylpropanoic Acid-d6; RSR 13-d6; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



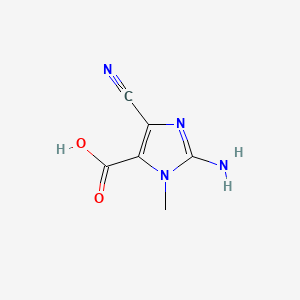
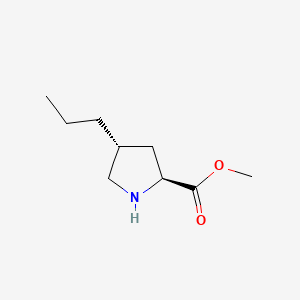
![Methyl 5-[(1R,3aR,7aR)-7a-methyl-4-oxooctahydro-1H-inden-1-yl]hexanoate](/img/structure/B587792.png)
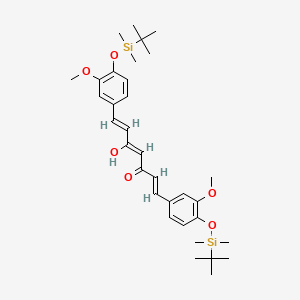
![(-)-Nicotine-[methyl-3H]](/img/structure/B587796.png)
